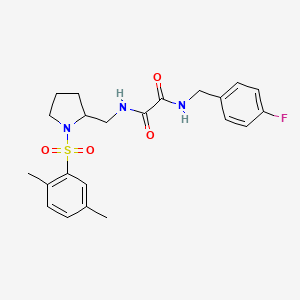

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Description

Historical Development of Oxalamide Derivatives in Medicinal Chemistry

Oxalamide derivatives have emerged as critical pharmacophores due to their versatile hydrogen-bonding capabilities and structural adaptability. Early work focused on their role as neuraminidase inhibitors, exemplified by ZINC05250774 , a lead compound with an oxalamide backbone that demonstrated inhibitory activity (IC₅₀ = 1.91 μM) against influenza neuraminidase. Subsequent modifications, such as the introduction of chloro-substituted phenyl groups, yielded derivatives like Z2 (IC₅₀ = 0.09 μM), surpassing the efficacy of oseltamivir carboxylate. Parallel developments in oncology revealed oxalamide-based compounds such as 7d , which exhibited potent antiproliferative effects against breast cancer cells (IC₅₀ = 4.72 μM for MCF-7). These advancements underscore the oxalamide scaffold’s dual utility in antiviral and anticancer drug discovery.

Significance of Sulfonyl Pyrrolidine Scaffold in Drug Discovery

The sulfonyl pyrrolidine moiety, as seen in the target compound, combines conformational rigidity with polar interactions. Sulfonyl groups enhance binding affinity by forming hydrogen bonds with arginine residues (e.g., Arg118, Arg292 in neuraminidase), while pyrrolidine’s saturated five-membered ring reduces entropic penalties during target engagement. The 2,5-dimethylphenyl sulfonyl group in the query compound likely improves lipophilicity, facilitating membrane permeability, as observed in sulfonamide-based kinase inhibitors. This scaffold’s modularity allows precise tuning of electronic and steric properties, making it a cornerstone in structure-activity relationship (SAR) studies.

Current Research Landscape and Academic Interest

Recent studies emphasize multi-target drug design, leveraging hybrid structures like the query compound, which integrates oxalamide, sulfonyl pyrrolidine, and 4-fluorobenzyl groups. The oxalamide segment’s ability to engage arginine triads (e.g., Arg118, Arg292, Arg371) aligns with its potential in protease inhibition, while the 4-fluorobenzyl group may enhance selectivity through hydrophobic interactions with aryl-binding pockets. Academic interest is further driven by computational advances; density functional theory (DFT) analyses of ruthenium-catalyzed oxalamide synthesis (e.g., dehydrogenative coupling of ethylene glycol and amines) have clarified reaction mechanisms, enabling optimized catalyst design.

Theoretical Framework for Structure-Based Drug Design

The target compound’s design aligns with structure-based strategies that prioritize complementary interactions with enzymatic active sites. Molecular docking simulations of analogous oxalamide derivatives reveal critical binding motifs:

- Oxalamide core : Forms hydrogen bonds with catalytic arginine residues.

- Sulfonyl pyrrolidine : Anchors the compound to hydrophobic subpockets while maintaining solubility.

- 4-Fluorobenzyl group : Engages in π-π stacking with tyrosine or phenylalanine residues.

Table 2: Hypothesized Interactions of the Query Compound

| Structural Component | Target Interaction | Proposed Role |

|---|---|---|

| Oxalamide core | Hydrogen bonds with Arg triad | Stabilizes enzyme-inhibitor complex |

| Sulfonyl pyrrolidine | Hydrophobic pocket binding | Enhances binding affinity |

| 4-Fluorobenzyl | Aromatic stacking | Improves selectivity |

These insights, derived from prior SAR studies, provide a robust framework for rational optimization of the query compound’s bioactivity. Future directions include in vitro validation of its binding mode and metabolic stability profiling to advance preclinical development.

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4S/c1-15-5-6-16(2)20(12-15)31(29,30)26-11-3-4-19(26)14-25-22(28)21(27)24-13-17-7-9-18(23)10-8-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKZVNFQYIIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety. This structural arrangement contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 443.6 g/mol. The presence of both sulfonyl and oxalamide groups suggests potential for diverse biological activities and interactions.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.6 g/mol |

| Sulfonyl Group | Enhances binding interactions |

| Pyrrolidine Ring | Contributes to binding affinity |

| Oxalamide Moiety | Aids in stability and solubility |

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may exhibit inhibitory effects on various enzymes and proteins, potentially modulating their activities.

- Binding Interactions : The sulfonyl group enhances the compound's ability to bind to proteins and enzymes, which is crucial for its biological activity.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting pathways related to cancer cell proliferation and other diseases.

- Stability and Solubility : The oxalamide moiety contributes to the compound's stability in biological environments, making it suitable for therapeutic applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds structurally similar to this compound. For instance, a related oxalamide compound demonstrated selective inhibition of DVL1, a protein involved in WNT signaling pathways critical for cancer progression:

- In Vitro Assays : The compound exhibited an EC50 of 0.74 μM against DVL1, indicating strong inhibitory potential.

- Cell Line Studies : In HCT116 cells expressing wild-type APC, the compound inhibited growth with an EC50 of 7.1 μM, highlighting its potential as a lead compound for therapeutic development against WNT-dependent colon cancer .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with other oxalamide derivatives was conducted:

| Compound Name | EC50 (μM) | Target | Biological Activity |

|---|---|---|---|

| N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin) | 0.74 | DVL1 | Selective inhibition |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonamide) | 0.49 | DVL1 | Anticancer activity |

| (R)-enantiomer | 29.5 | DVL1 | Weaker inhibition compared to (S) |

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with other sulfonamide- and fluorobenzyl-containing molecules. Key structural comparisons include:

Key Differences :

- Linker Flexibility : The oxalamide linker in the target compound provides conformational flexibility compared to the rigid pyrazolo-pyrimidine scaffold in Example 53. This may affect binding kinetics and selectivity .

Pharmacokinetic and Physicochemical Properties

| Parameter | This compound | Example 53 |

|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 589.1 |

| Melting Point (°C) | Not reported | 175–178 |

| LogP | ~3.5 (predicted) | ~4.2 (measured) |

Analysis :

- The lower molecular weight and predicted LogP of the target compound suggest improved solubility compared to Example 53, which may enhance bioavailability.

- Fluorinated aromatic groups in both compounds likely confer metabolic stability by resisting oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.